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1H-Pyrazolo[4,3-c]pyridine-6-

carboxylic acid

Cat. No.: B593942 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel energetic

materials with superior performance and enhanced safety profiles is a perpetual challenge.

Among the various classes of nitrogen-rich heterocyclic compounds, pyrazole-pyridine

derivatives have garnered significant attention as potential candidates for the next generation

of energetic materials. This guide provides a comparative study of these derivatives, presenting

theoretical performance data alongside experimental data for analogous pyrazole-based

compounds and traditional explosives. Detailed experimental protocols for key performance

assessments are also included to support further research and development in this promising

field.

Nitrogen-rich heterocyclic compounds are at the forefront of energetic materials research due

to their high heats of formation, significant gas-phase products upon decomposition, and often

lower sensitivity to impact and friction compared to conventional nitroaromatics. The

combination of the electron-rich pyrazole ring with the electron-deficient pyridine ring offers a

versatile scaffold for designing energetic molecules. The strategic introduction of explosophoric

groups, such as nitro (-NO2) and nitramino (-NHNO2) moieties, onto this framework can

significantly enhance the energetic properties.

While experimental data on pyrazole-pyridine energetic materials remains limited in open

literature, theoretical studies provide valuable insights into their potential performance. These

computational models suggest that certain fully nitro-substituted pyrazole-pyridine derivatives
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could exhibit performance comparable to or even exceeding that of well-established high

explosives like HMX.[1]

Comparative Performance Data
To provide a comprehensive overview, the following tables summarize the theoretical energetic

properties of select pyrazole-pyridine derivatives and compare them with experimental data for

other pyrazole-based energetic materials and traditional explosives.

Table 1: Theoretical Performance of Pyrazole-Pyridine Derivatives

Compound
Molecular
Formula

Density (ρ)
(g/cm³)
(calculated)

Detonation
Velocity (D)
(km/s)
(calculated)

Detonation
Pressure
(P) (GPa)
(calculated)

Reference

Fully nitro-

substituted

single

pyrazole ring

derivative

C₈H₂N₈O₁₀ 1.89 9.21 38.5 [1]

Fully nitro-

substituted

double

pyrazole ring

derivative

C₁₁H₂N₁₂O₁₄ 1.95 9.89 45.2 [1]

Table 2: Experimental Performance of Other Pyrazole-Based Energetic Materials

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23686285/
https://pubmed.ncbi.nlm.nih.gov/23686285/
https://pubmed.ncbi.nlm.nih.gov/23686285/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

Molec
ular
Formul
a

Densit
y (ρ)
(g/cm³)

Detona
tion
Velocit
y (D)
(km/s)

Detona
tion
Pressu
re (P)
(GPa)

Impact
Sensiti
vity
(IS) (J)

Frictio
n
Sensiti
vity
(FS)
(N)

Decom
positio
n
Temp.
(Td)
(°C)

Refere
nce

4-

Amino-

3,5-

dinitrop

yrazole

(LLM-

116)

C₃H₃N₅

O₄
1.90

8.50

(calcula

ted)

31.9

(calcula

ted)

> 49 > 353 236

3,6-

dinitrop

yrazolo[

4,3-

c]pyraz

ole

(DNPP)

C₄H₂N₆

O₄
1.88 9.20 38.0 15 240 329

Pyrazol

e-fused

compou

nd 5

Not

Specifie

d

1.882 8.935

Not

Specifie

d

> 20 360 302 [2]

DNPAT

(a

nitropyr

azole–

triazole

derivati

ve)

Not

Specifie

d

Not

Specifie

d

8.889

Not

Specifie

d

18

Not

Specifie

d

314 [3]

Table 3: Experimental Performance of Traditional Energetic Materials
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Compo
und

Molecul
ar
Formula

Density
(ρ)
(g/cm³)

Detonati
on
Velocity
(D)
(km/s)

Detonati
on
Pressur
e (P)
(GPa)

Impact
Sensitiv
ity (IS)
(J)

Friction
Sensitiv
ity (FS)
(N)

Decomp
osition
Temp.
(Td) (°C)

2,4,6-

Trinitrotol

uene

(TNT)

C₇H₅N₃O

₆
1.65 6.90 19.0 15 353 295

Cyclotrim

ethylenet

rinitramin

e (RDX)

C₃H₆N₆O

₆
1.82 8.75 34.0 7.5 120 210

Cyclotetr

amethyle

netetranit

ramine

(HMX)

C₄H₈N₈O

₈
1.91 9.10 39.0 7.4 120 275

Structure-Performance Relationship
The energetic performance of pyrazole-pyridine derivatives is intrinsically linked to their

molecular structure. The following diagram illustrates the key relationships between structural

modifications and the resulting energetic properties.
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Structure-performance relationships in pyrazole-pyridine energetic materials.

Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of energetic

materials. The following are detailed methodologies for key performance experiments.

Impact Sensitivity
Method: BAM (Bundesanstalt für Materialforschung) Fallhammer Test.

Principle: This test determines the sensitivity of a solid or liquid substance to the impact of a

falling weight. The result is the minimum impact energy at which an explosion or decomposition

occurs.
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Apparatus: A fall hammer apparatus consisting of a steel anvil, a set of cylindrical steel

plungers, and a series of drop weights (typically 1, 5, and 10 kg) that can be released from

varying heights.

Procedure:

A small, measured sample (typically 40 mm³) of the material is placed in the sample holder

between the two steel plungers.

A drop weight is raised to a specific height and released, impacting the upper plunger and

compressing the sample.

The outcome (explosion, decomposition, or no reaction) is observed.

The "up-and-down" or Bruceton method is typically used to determine the 50% probability of

initiation (H50). This involves a series of trials where the drop height is adjusted based on the

previous result (increased after a "no-go" and decreased after a "go").

The impact sensitivity is reported as the impact energy in Joules (J) corresponding to the

H50 value.

Friction Sensitivity
Method: BAM Friction Test.

Principle: This test assesses the sensitivity of a substance to frictional stimuli. The result is the

load at which an explosion or decomposition occurs.

Apparatus: A friction apparatus consisting of a fixed porcelain pin and a movable porcelain

plate. The plate is moved back and forth under the pin, which is loaded with a specific weight.

Procedure:

A small amount of the sample is spread on the porcelain plate.

The porcelain pin is placed on the sample, and a specific load is applied.

The porcelain plate is moved back and forth one time over a set distance.
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The outcome (explosion, crackling, smoke, or no reaction) is recorded.

The test is repeated with varying loads to determine the lowest load at which an event

occurs in at least one out of six trials.

The friction sensitivity is reported as the load in Newtons (N).

Thermal Stability
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Principle:

DSC: Measures the difference in heat flow between a sample and a reference as a function

of temperature. It provides information on melting points, phase transitions, and

decomposition temperatures.

TGA: Measures the change in mass of a sample as a function of temperature or time. It is

used to determine decomposition temperatures and mass loss profiles.

Apparatus: A DSC/TGA instrument.

Procedure:

A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan (e.g.,

aluminum or gold-plated copper).

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating

rate (e.g., 5 or 10 °C/min).

The DSC curve shows endothermic (melting) and exothermic (decomposition) peaks. The

onset temperature of the major exothermic peak is typically reported as the decomposition

temperature (Td).

The TGA curve shows the percentage of mass loss as a function of temperature. The onset

of mass loss corresponds to the beginning of decomposition.

Detonation Velocity and Pressure
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Method: The methods for determining detonation velocity and pressure are complex and often

require specialized facilities. Theoretical calculations are widely used for initial screening.

Experimental Determination of Detonation Velocity:

Method of Pins (Ionization or Optical): Probes (pins) are placed at precise intervals along a

column of the explosive. As the detonation front passes each pin, it triggers an electrical

signal or a light flash. The time intervals between the signals are measured electronically,

and the velocity is calculated from the known distances between the pins.

Streak Camera Method: A high-speed streak camera records the luminous detonation front

as it propagates along the explosive charge. The velocity is determined from the slope of the

streak record.

Experimental Determination of Detonation Pressure:

Plate Dent Test: A standardized metal plate is placed at the end of the explosive charge. The

depth of the dent created in the plate upon detonation is measured and correlated to the

detonation pressure using established empirical relationships.

Aquarium Test: The explosive is detonated in a water-filled tank, and the shock wave

propagation in the water is measured using high-speed photography or pressure

transducers. The detonation pressure can be calculated from the shock wave parameters.

Theoretical Calculation:

Kamlet-Jacobs Equations: These are empirical equations that are widely used to estimate

the detonation velocity and pressure based on the elemental composition, density, and

calculated heat of formation of the explosive.[1]

Thermodynamic Codes (e.g., CHEETAH, EXPLO5): These computer programs calculate the

detonation properties by solving the equations of state for the detonation products, assuming

chemical equilibrium.

Conclusion
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Pyrazole-pyridine derivatives represent a promising avenue in the development of advanced

energetic materials. While experimental data is still emerging, theoretical calculations indicate

their potential for high performance, in some cases rivaling or exceeding that of established

explosives. The continued synthesis and characterization of novel derivatives, guided by the

structure-performance relationships outlined here, will be crucial in realizing their potential. The

standardized experimental protocols provided in this guide are intended to facilitate the

accurate and comparable evaluation of these and other new energetic compounds, thereby

advancing the field of energetic materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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